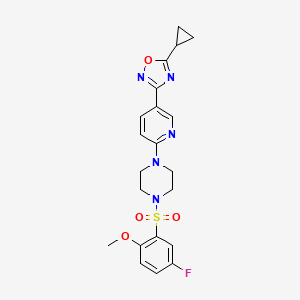
5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H22FN5O4S and its molecular weight is 459.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group
- A pyridine ring
- A piperazine moiety
- A sulfonyl group attached to a fluorinated methoxyphenyl
This structural diversity suggests multiple potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, similar to other compounds in its class. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Activity Data
Here is a summary of the biological activities observed in various studies:
Case Studies
- Anticancer Activity : In a study involving HCT-15 cells, the compound exhibited significant cytotoxic effects, suggesting potential for development as an anticancer agent. The structure–activity relationship (SAR) indicated that modifications to the piperazine and pyridine components could enhance efficacy against cancer cells.
- Anticonvulsant Properties : Research demonstrated that the compound showed protective effects in PTZ-induced seizure models, indicating its potential utility in treating epilepsy. The protective index suggests favorable safety margins compared to existing treatments.
- Kinase Inhibition : The compound was tested for its ability to inhibit EGFR and other receptor tyrosine kinases, showing promising results with sub-micromolar inhibitory concentrations. This positions it as a candidate for further development in cancer therapies targeting these pathways.
Eigenschaften
IUPAC Name |
5-cyclopropyl-3-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4S/c1-30-17-6-5-16(22)12-18(17)32(28,29)27-10-8-26(9-11-27)19-7-4-15(13-23-19)20-24-21(31-25-20)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOHWYXWWYGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














